
1,2,3,4,4a,12a-Hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,4a,12a-Hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene, commonly known as DABCO, is a heterocyclic organic compound with a bicyclic structure. It has been widely used in various chemical reactions, particularly in organic synthesis, due to its unique properties.
Mecanismo De Acción
The mechanism of action of DABCO is mainly attributed to its basicity. It can act as a nucleophile, attacking electrophilic species in chemical reactions. DABCO can also act as a Lewis base, coordinating with metal ions in coordination chemistry.
Efectos Bioquímicos Y Fisiológicos
DABCO has been found to have some biochemical and physiological effects. It has been reported to have antifungal and antibacterial activities, inhibiting the growth of various fungi and bacteria. DABCO can also inhibit the activity of acetylcholinesterase, an enzyme that hydrolyzes the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DABCO has several advantages for lab experiments. It is a stable and readily available compound, and its basicity can be easily tuned by modifying its substituents. DABCO can also be used in catalytic amounts, making it a cost-effective catalyst. However, DABCO has some limitations, such as its toxicity and its tendency to form complexes with metal ions, which may interfere with some reactions.
Direcciones Futuras
There are several future directions for the research on DABCO. One direction is to develop more efficient and selective catalytic reactions using DABCO as a catalyst. Another direction is to explore the potential of DABCO as a therapeutic agent, particularly in the treatment of fungal and bacterial infections. Additionally, the development of new synthetic methods for DABCO and its derivatives may also be a promising direction for future research.
Conclusion
In conclusion, DABCO is a unique and versatile compound that has been widely used in various scientific research applications, particularly in organic synthesis. Its basicity and stability make it an excellent catalyst and ligand in chemical reactions. DABCO also has some biochemical and physiological effects, and its potential as a therapeutic agent deserves further exploration. With its advantages and limitations, DABCO remains a promising compound for future research.
Métodos De Síntesis
DABCO can be synthesized through several methods, including the reaction of 1,2-diamine with 1,3-dichloropropane, the reaction of 1,2-diamine with epichlorohydrin, and the reaction of 1,2-diamine with 1,4-dibromobutane. Among them, the reaction of 1,2-diamine with 1,3-dichloropropane is the most commonly used method.
Aplicaciones Científicas De Investigación
DABCO has been widely used in various scientific research applications, particularly in organic synthesis. It can be used as a catalyst in various chemical reactions, such as the Michael addition, the aldol reaction, and the Diels-Alder reaction. DABCO can also be used as a ligand in coordination chemistry, forming stable complexes with metal ions.
Propiedades
Número CAS |
114646-05-8 |
|---|---|
Nombre del producto |
1,2,3,4,4a,12a-Hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene |
Fórmula molecular |
C14H24N2S2 |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
(8aR)-3,3,6,6-tetramethyl-8a,9,10,11,12,12a-hexahydro-4,5,1,8-benzodithiadiazecine |
InChI |
InChI=1S/C14H24N2S2/c1-13(2)9-15-11-7-5-6-8-12(11)16-10-14(3,4)18-17-13/h9-12H,5-8H2,1-4H3/t11-,12?/m1/s1 |
Clave InChI |
WCSIDOQPWXODDH-JHJMLUEUSA-N |
SMILES isomérico |
CC1(C=N[C@@H]2CCCCC2N=CC(SS1)(C)C)C |
SMILES |
CC1(C=NC2CCCCC2N=CC(SS1)(C)C)C |
SMILES canónico |
CC1(C=NC2CCCCC2N=CC(SS1)(C)C)C |
Sinónimos |
1,2,3,4,4a,12a-hexahydro-7,7,10,10-tetramethyl-7H,10H-8,9-dithia-5,12-diazabenzocyclodecene 1,2-HTDDC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





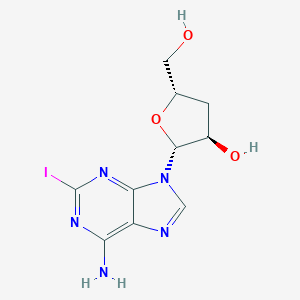

![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)
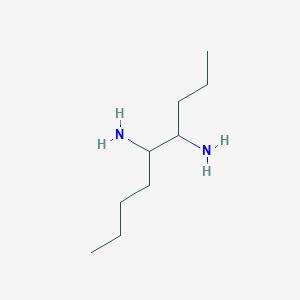
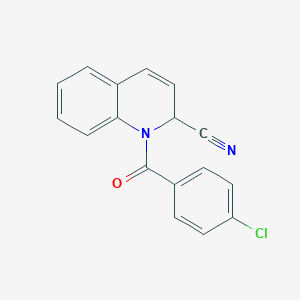
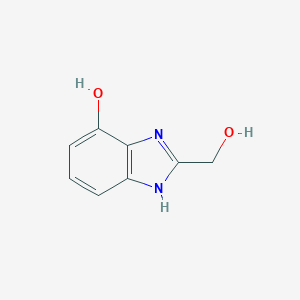
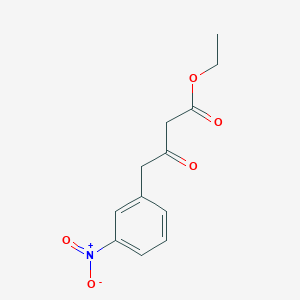
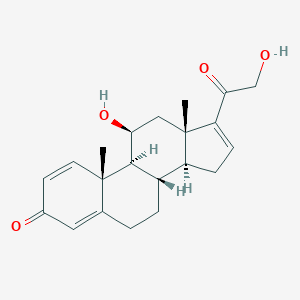

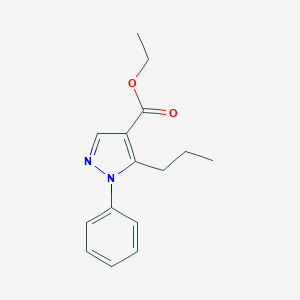
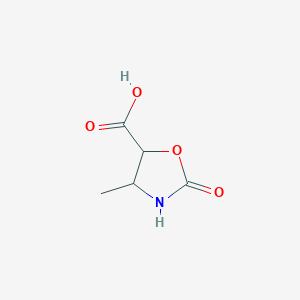
![1-Methyltetrahydropyrazolo[1,2-c][1,3,4]oxadiazin-8(1H)-imine](/img/structure/B53412.png)